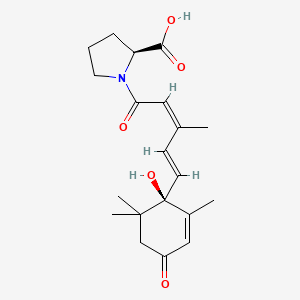

(+)-cis,trans-Abscisic Acid-L-proline

Description

Contextualization of Abscisic Acid Conjugates in Plant Hormone Research

Abscisic acid, a sesquiterpenoid compound, is integral to plant functions such as seed dormancy, germination, stomatal regulation, and stress responses. nih.govwikipedia.org The cellular concentration of active ABA is meticulously controlled through a balance of biosynthesis, catabolism, and transport. nih.govnih.gov Conjugation represents a significant aspect of ABA metabolism, providing a mechanism for the rapid inactivation and storage of the hormone. nih.gov The most common conjugate is ABA-glucosyl ester (ABA-GE), formed by linking ABA to glucose. nih.gov This inactive form can be stored in vacuoles and later hydrolyzed back to active ABA by specific enzymes when needed, highlighting the dynamic nature of hormone regulation. nih.govmdpi.com Research into ABA conjugates is essential for a comprehensive understanding of how plants modulate their physiological responses to developmental and environmental signals.

Significance of Amino Acid Conjugation in Phytohormone Metabolism

While glucose conjugation is a primary pathway for ABA, conjugation with amino acids is another important, albeit less universally characterized, metabolic route for various phytohormones, including auxins and jasmonates. nii.ac.jp This process involves the formation of an amide bond between the carboxyl group of the hormone and the amino group of an amino acid. nii.ac.jp In the case of ABA, this results in the formation of ABA-amino acid conjugates. nii.ac.jpnih.gov

The conjugation of phytohormones to amino acids can have several physiological implications. It can:

Inactivate the hormone: Similar to glucose conjugation, this process can temporarily remove the active hormone from the signaling pathway.

Mark the hormone for degradation: In some instances, conjugation can be a prerequisite for catabolism.

Alter transport characteristics: The chemical properties of the conjugate may influence its movement within and between cells.

Create a species-selective pro-hormone: Different plant species may possess varying capacities to hydrolyze specific amino acid conjugates, potentially leading to species-specific hormonal responses. nih.gov

The amino acid L-proline is particularly noteworthy in the context of plant stress physiology. Proline accumulates to high levels in plants under various stress conditions, such as drought, salinity, and extreme temperatures, where it functions as a compatible osmolyte, an antioxidant, and a signaling molecule. mdpi.comnih.govmicrobiologyjournal.org Given the overlapping roles of ABA and proline in stress responses, the potential for their direct conjugation is of significant interest. nih.gov

Overview of (+)-cis,trans-Abscisic Acid-L-Proline as a Specific Conjugate Class

The specific conjugate, this compound, represents the covalent linkage of the biologically active form of ABA to the amino acid L-proline. While the natural occurrence of many ABA-amino acid conjugates in plants is still an area of active investigation, synthetic conjugates have been instrumental in probing their potential biological activities and metabolic fates. nii.ac.jp

Research involving the synthesis and bioassays of various ABA-L-amino acid conjugates has revealed that their biological activity can vary significantly depending on the conjugated amino acid and the plant species being tested. nii.ac.jpnih.gov Some of these conjugates exhibit ABA-like activity, which is often attributed to their enzymatic hydrolysis back to free, active ABA within the plant tissues. nii.ac.jp The enzymes responsible for this hydrolysis are amidohydrolases, some of which have been identified as also being involved in the metabolism of other phytohormone-amino acid conjugates. nii.ac.jpnih.gov

The study of this compound and other ABA-amino acid conjugates provides valuable insights into the complexity of phytohormone metabolism and its role in plant adaptation and survival. Understanding the synthesis, hydrolysis, and biological activity of these specific conjugates can further elucidate the intricate mechanisms by which plants regulate their responses to a constantly changing environment.

Table of Biological Activity of Select ABA-L-Amino Acid Conjugates in Rice Seedling Growth Assay

| ABA-L-Amino Acid Conjugate | Inhibition of Rice Seedling Elongation (%) |

|---|---|

| ABA-Glycine | >80% |

| ABA-L-Alanine | >80% |

| ABA-L-Methionine | >80% |

| ABA-L-Serine | >80% |

| ABA-L-Asparagine | >80% |

| ABA-L-Glutamine | >80% |

| ABA-L-Aspartic Acid | >80% |

Table of Compound Names

| Compound Name |

|---|

| (+)-cis,trans-Abscisic Acid |

| L-Proline |

| Abscisic Acid-glucosyl ester |

| Auxins |

| Jasmonates |

| ABA-Glycine |

| ABA-L-Alanine |

| ABA-L-Methionine |

| ABA-L-Serine |

| ABA-L-Asparagine |

| ABA-L-Glutamine |

| ABA-L-Aspartic Acid |

Structure

3D Structure

Properties

Molecular Formula |

C20H27NO5 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

(2S)-1-[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H27NO5/c1-13(10-17(23)21-9-5-6-16(21)18(24)25)7-8-20(26)14(2)11-15(22)12-19(20,3)4/h7-8,10-11,16,26H,5-6,9,12H2,1-4H3,(H,24,25)/b8-7+,13-10-/t16-,20-/m0/s1 |

InChI Key |

IFWLZCDJPIGOIX-FQNZMDHPSA-N |

Isomeric SMILES |

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N2CCC[C@H]2C(=O)O)/C)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)N2CCCC2C(=O)O)C)O)(C)C |

Origin of Product |

United States |

Physiological Functions and Biological Responses Mediated by + Cis,trans Abscisic Acid L Proline in Plants

Role as a Stored or Inactivated Form of Abscisic Acid

The conjugation of a hormone to another molecule, such as an amino acid, is a common mechanism in plants to inactivate the hormone and store it for later use. In the case of abscisic acid, these conjugated forms are generally considered to be biologically inactive until the free hormone is released through hydrolysis. While the glucose ester of ABA (ABA-GE) is the most studied storage form, amino acid conjugates also play a role in this homeostatic regulation.

Research on various ABA-amino acid conjugates has shown that their biological activity is often dependent on their hydrolysis back to free ABA by specific enzymes called amidohydrolases. nih.gov This suggests that (+)-cis,trans-Abscisic Acid-L-proline can function as a stored or inactivated precursor to the active hormone. The stability of the conjugate and the presence and activity of hydrolyzing enzymes in a particular plant species or tissue would determine its potential to release active ABA. A study involving 19 different ABA-amino acid conjugates found that their biological effects varied, and for some, activity was linked to their hydrolysis. nih.gov This supports the idea that the ABA-proline conjugate is a component of the plant's system for managing ABA levels, holding the hormone in an inactive state until it is required.

Modulation of Abscisic Acid Levels and Signaling Thresholds

The formation and hydrolysis of this compound provide a mechanism for plants to modulate the levels of free, active ABA and thereby adjust signaling thresholds for ABA-dependent responses. By converting free ABA into the proline conjugate, the plant can rapidly decrease the concentration of the active hormone, effectively dampening ABA signaling. Conversely, the release of ABA from the conjugate through enzymatic hydrolysis can quickly elevate the level of active ABA, allowing for a swift response to physiological or environmental cues.

This dynamic interconversion is crucial for fine-tuning the plant's sensitivity to ABA. For instance, a rapid increase in ABA is necessary to trigger stomatal closure in response to drought stress. The existence of a pool of ABA conjugates, including the proline form, allows for a faster response than relying solely on de novo ABA biosynthesis. A study on the enzymatic hydrolysis of various ABA-amino acid conjugates in Arabidopsis demonstrated that some conjugates could be cleaved to release free ABA, indicating that these conjugates can indeed serve as a source of the active hormone. nih.gov The specificity of different amidohydrolases for various ABA-amino acid conjugates suggests that plants may have sophisticated mechanisms to control the release of ABA from different conjugate pools, potentially allowing for tissue-specific or stimulus-specific responses. nih.gov

Influence on Plant Development and Morphogenesis

The developmental processes in plants are intricately regulated by hormones, and the balance between active and inactive forms of these hormones is critical. While much of the research has focused on free ABA, the potential for its conjugates to influence development is an area of growing interest.

Abscisic acid is a primary factor in inducing and maintaining seed dormancy, while a decrease in its concentration is a prerequisite for germination. nih.govmdpi.com The role of ABA conjugates in this process is linked to their ability to release free ABA. A study that synthesized various ABA-amino acid conjugates, including ABA-L-proline, and tested their effects on seed germination in different plant species provides direct insight into this area.

The biological activity of these conjugates was found to be species-dependent. For example, in a lettuce seed germination assay, ABA-L-proline showed very weak inhibitory activity compared to free ABA. nih.gov This suggests that in lettuce, either the conjugate itself is not readily perceived by the ABA signaling machinery, or there is limited enzymatic activity to hydrolyze it into its active form. In contrast, other ABA-amino acid conjugates did show significant inhibitory effects on germination in other species, and this activity was often correlated with their susceptibility to hydrolysis. nih.gov

Table 1: Inhibitory Activity of ABA-L-proline on Lettuce Seed Germination

| Compound | IC50 (µM) |

| (+)-cis,trans-Abscisic Acid | 3.8 |

| This compound | >1000 |

Data sourced from Todoroki et al., 2011. IC50 represents the concentration required to inhibit germination by 50%. A higher value indicates lower inhibitory activity.

This data indicates that in lettuce, this compound is significantly less effective at inhibiting seed germination than free ABA, implying a limited role in maintaining dormancy in this species, likely due to inefficient hydrolysis back to the active hormone.

The development of the root system is a highly plastic process influenced by hormonal signals, including ABA. Generally, ABA can have a dual effect on root growth, often inhibiting primary root elongation while sometimes promoting lateral root formation, depending on the concentration and environmental conditions. researchgate.net

Direct research on the specific effects of this compound on root system architecture is limited. However, studies on other ABA-amino acid conjugates provide a framework for its potential role. The biological activity of these conjugates in root growth assays is typically attributed to the release of free ABA. Therefore, the impact of the ABA-proline conjugate on root development would likely depend on the rate of its hydrolysis in root tissues. Given that different plant species and even different organs within the same plant can have varying levels of amidohydrolase activity, the effect of ABA-proline on root architecture is expected to be context-dependent. nih.gov

Abscisic acid is generally considered an inhibitor of shoot growth and a promoter of leaf senescence. frontiersin.org Elevated levels of ABA can lead to reduced cell division and expansion in shoots and can accelerate the breakdown of chlorophyll and other macromolecules during senescence.

Contribution to Plant Abiotic Stress Acclimation

Plants respond to abiotic stresses such as drought, salinity, and cold by accumulating ABA, which orchestrates a wide range of adaptive responses. frontiersin.orgnih.gov Proline also accumulates to high levels under these conditions and is thought to act as an osmolyte, protecting cellular structures and scavenging reactive oxygen species. mdpi.comnih.gov The interplay between ABA and proline is well-documented, with ABA signaling often leading to the upregulation of proline biosynthesis. nih.gov

The formation of ABA-proline conjugates could be a part of this integrated stress response. By conjugating ABA to proline, the plant may be linking the regulation of this key stress hormone to the levels of a major stress-related metabolite. While direct evidence for the role of this compound in abiotic stress acclimation is not available, the general model of ABA conjugates suggests it would serve as a rapidly mobilizable source of active ABA when stress conditions intensify. The ability to quickly release ABA from a stored conjugate pool would be advantageous for mounting a timely defense, such as closing stomata to conserve water.

The study by Todoroki et al. (2011) found that the hydrolysis of ABA-amino acid conjugates is selective, with different enzymes targeting different conjugates. nih.gov This specificity could allow for a nuanced regulation of ABA levels during stress, where the release of ABA is tailored to the specific stress signal and the metabolic state of the cell, as indicated by the availability of particular amino acids like proline.

Drought Stress Response and Water Relations

The response to drought is a critical survival mechanism in plants, heavily mediated by abscisic acid and proline. nih.gov ABA is recognized as a premier signal for plants to respond to water-limited conditions. nih.gov

Stomatal Movement: A primary and rapid response to water deficit is the closure of stomata to curtail water loss through transpiration. nih.govnih.gov This process is largely governed by ABA. Under drought conditions, ABA levels in guard cells increase, triggering a signaling cascade that leads to stomatal closure. nih.govmdpi.com This cascade involves the activation of specific ion channels, causing an efflux of ions from the guard cells. mdpi.comresearchgate.net The subsequent water outflow reduces turgor pressure, resulting in the closing of the stomatal pore. mdpi.comresearchgate.net The regulation of stomatal aperture is a crucial mechanism for controlling water loss and is a key aspect of ABA-mediated drought tolerance. nih.gov

Osmotic Adjustment: Plants combat the reduced water potential of dry soil through osmotic adjustment, the process of accumulating solutes in cells to lower their own water potential, thereby maintaining turgor and water uptake. Proline is a major compatible solute that accumulates in plants under water-deficit stress. mdpi.comcotton.org This accumulation helps to stabilize cellular structures, scavenge reactive oxygen species (ROS), and maintain osmotic balance within the cells. mdpi.com While proline accumulation is a hallmark of drought stress, its regulation is complex, involving both ABA-dependent and ABA-independent pathways. nih.govnih.gov Studies have shown that ABA can partially regulate the buildup of proline during stress, although ABA application alone without stress is not sufficient to induce high levels of proline. nih.gov

| Plant Response | Mediator | Mechanism of Action |

| Stomatal Closure | Abscisic Acid (ABA) | ABA accumulates in guard cells, initiating a signal transduction pathway that leads to ion efflux, loss of turgor, and stomatal pore closure to reduce transpiration. nih.govmdpi.comresearchgate.net |

| Osmotic Adjustment | Proline | Proline accumulates in the cytoplasm, acting as a compatible solute to lower cellular water potential, which helps maintain turgor, water uptake, and protect cellular machinery. mdpi.comcotton.org |

Salinity Stress Tolerance Mechanisms

Soil salinity poses a significant threat to agriculture by inducing both osmotic stress and ion toxicity. maxapress.com ABA and proline are central to the mechanisms plants have evolved to tolerate saline conditions. maxapress.comnih.gov

Under salt stress, plants accumulate ABA, which acts as a key regulator of tolerance mechanisms. maxapress.commdpi.com The ABA signaling pathway is activated, leading to the regulation of genes involved in ion homeostasis and the biosynthesis of compatible osmolytes. mdpi.commdpi.com Proline is one of the primary osmolytes accumulated under salt stress, where it helps in osmotic adjustment, protects cellular structures from ionic damage, and scavenges harmful reactive oxygen species (ROS) generated due to stress. mdpi.comnih.govmdpi.com The accumulation of proline under saline conditions can be influenced by ABA, suggesting an interconnected role in mitigating the dual challenges of osmotic imbalance and ion toxicity. researchgate.net Exogenous application of proline has been shown to improve salt tolerance by enhancing leaf water potential and content. nih.gov

| Stress Factor | Key Mediators | Cellular and Physiological Responses |

| High Salinity | Abscisic Acid (ABA), Proline | ABA signaling activation, regulation of ion homeostasis, accumulation of proline for osmotic adjustment, detoxification of reactive oxygen species, and protection of enzymes and membranes. maxapress.comnih.govmdpi.com |

Cold and Freezing Stress Adaptation

Low temperatures, including chilling and freezing, are major limiting factors for plant growth and distribution. Adaptation to these conditions, known as cold acclimation, involves significant physiological and biochemical changes. Both ABA and proline play crucial roles in this adaptive process. researchgate.net

During cold hardening, many plant species exhibit a transient increase in ABA content, which is often positively correlated with their subsequent frost tolerance. researchgate.net ABA is involved in regulating the expression of cold-responsive (COR) genes, which contribute to increased freezing tolerance. nih.govfrontiersin.org The accumulation of proline is another consistent response to cold stress, where it is thought to act as an osmoprotectant, cryoprotectant (protecting enzymes and membranes from damage by ice crystals), and a scavenger of ROS. researchgate.netnih.gov While the expression of proline biosynthesis genes can be triggered by exogenously applied ABA, their activation under cold stress appears to be largely ABA-independent, indicating multiple pathways for cold stress response. nih.govresearchgate.net

Heavy Metal Toxicity Mitigation

Heavy metals such as cadmium (Cd) and zinc (Zn) are highly toxic to plants, disrupting various metabolic processes. nih.govijpab.com ABA and proline contribute to plant tolerance against heavy metal stress through several mechanisms. nih.govijpab.com

ABA plays a significant role in reducing the accumulation of heavy metals like cadmium in the shoots of plants. nih.gov It can achieve this by inducing stomatal closure, which reduces the transpiration rate and, consequently, the uptake and transport of metals through the xylem. nih.gov Furthermore, ABA can influence the expression of genes encoding metal transporters and chelators, which are proteins that bind to heavy metals to detoxify them. nih.govresearchgate.net

Proline also contributes to heavy metal tolerance. ijpab.com Its accumulation can help in chelating heavy metals directly, scavenging the ROS produced due to metal-induced oxidative stress, and maintaining osmotic balance. ijpab.comfrontiersin.org Exogenous application of proline has been observed to alleviate the toxic effects of cadmium by enhancing plant growth and photosynthetic rates under stress conditions. ijpab.com

| Heavy Metal | Role of Abscisic Acid (ABA) | Role of Proline |

| Cadmium (Cd) | Reduces Cd uptake and translocation by decreasing transpiration; regulates genes for metal transporters and chelators. nih.govresearchgate.netfrontiersin.org | Chelates Cd ions, scavenges ROS, protects membranes from damage, and helps maintain cellular water potential. ijpab.com |

| Zinc (Zn) | Regulates the activity of phytochelatin synthase, an enzyme involved in the synthesis of metal-binding peptides. nih.gov | Contributes to osmotic adjustment and detoxification of ROS induced by excess zinc. |

Potential Involvement in Plant Biotic Interactions

While the primary roles of ABA and proline are associated with abiotic stress, emerging evidence suggests their involvement in plant responses to biotic threats like pathogens. The signaling pathways for biotic and abiotic stress responses are not entirely separate and often exhibit significant crosstalk. nih.gov

ABA's role in biotic interactions is complex and can be antagonistic, sometimes promoting susceptibility and other times enhancing resistance, depending on the specific plant-pathogen interaction. For instance, ABA-induced stomatal closure can act as a physical barrier, preventing the entry of pathogens that use stomata as an entry point. nih.gov

Proline metabolism is also increasingly implicated in plant-pathogen interactions. nih.gov Proline accumulation has been observed in response to pathogen attack, suggesting it may play a role in defense mechanisms. nih.gov These roles could include providing energy for defense responses, acting as a signaling molecule, or contributing to the hypersensitive response, a form of programmed cell death that limits pathogen spread. nih.gov The intricate regulation of proline biosynthesis is triggered by various signal transduction chains, including those activated by pathogens. nih.gov

Advanced Analytical Techniques for Studying + Cis,trans Abscisic Acid L Proline in Research

Quantitative Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful and widely used tool for the quantitative analysis of ABA and its metabolites. researchgate.net This technique combines the high separation capability of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing phytohormones in complex plant extracts. researchgate.netsemanticscholar.org The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances the specificity and accuracy of quantification. nih.gov

A validated LC-MS/MS method for ABA and its glucose ester (ABA-GE) demonstrated a linear range of 0.8684–217.1 ng/mL for ABA and 0.3920–196.0 ng/mL for ABA-GE, with high accuracy and precision nih.gov. The method's selectivity is evaluated by comparing a blank sample to a blank sample spiked at the lower limit of quantification nih.gov.

| Analyte | Linear Range (ng/mL) | Accuracy (%) | Inter-day Precision (<%) | Intra-day Precision (<%) |

| Abscisic Acid (ABA) | 0.8684–217.1 | 88.0–109.0 | < 5.4 | < 5.4 |

| ABA-Glucose Ester (ABA-GE) | 0.3920–196.0 | 86.6–113.0 | < 8.9 | < 8.9 |

Table representing the performance of a validated HPLC-MS/MS method for the analysis of ABA and ABA-GE. nih.gov

Effective sample preparation is a critical step for reliable LC-MS/MS analysis, aiming to efficiently extract the target analytes and remove interfering substances from the plant matrix. researchgate.net Common extraction solvents include water-miscible organic solvents like methanol, ethanol, or acetone. researchgate.netresearchgate.net A frequently used extraction solution is a mixture of acetone, water, and acetic acid (80:19:1, v/v) researchgate.net. For plant seeds, a protocol involving grinding, followed by extraction with 100% methanol, sonication, and centrifugation has been described. protocols.ioscispace.com

Solid-phase extraction (SPE) is often employed for sample cleanup and concentration, with Oasis HLB columns being a common choice. researchgate.net The combination of an Oasis HLB column with an immunoaffinity sorbent can significantly reduce matrix effects and improve the selectivity and sensitivity of the subsequent analysis researchgate.net.

Example Protocol for ABA Extraction from Plant Seeds: protocols.ioscispace.com

Grind 7-8 seeds into a fine powder.

Weigh 100 mg of the ground powder.

Add 1 mL of 100% Methanol spiked with an internal standard.

Sonicate the sample for 15 minutes.

Centrifuge at 14,000 rpm for 5 minutes and collect the supernatant.

Repeat the extraction process with another 1 mL of the standard solution.

Combine the supernatants and dry under vacuum.

Re-dissolve the extract in a suitable solvent for LC-MS/MS analysis.

To correct for analyte losses during sample preparation and to account for matrix effects in the mass spectrometer, stable isotope-labeled internal standards are indispensable for accurate quantification. nih.gov Deuterium-labeled standards, such as [2H6]ABA, are commonly used. protocols.io These standards have nearly identical chemical and physical properties to the endogenous analyte but a different mass, allowing them to be distinguished by the mass spectrometer.

The use of deuterated internal standards allows for the application of the isotope dilution method, which is a highly accurate quantification technique. nih.gov For instance, [side-chain-2H4]ABA has been used as an internal standard for the quantification of free ABA and ABA precursors nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is another accurate and sensitive method for quantifying plant hormones like abscisic acid. springernature.comnih.gov This technique is particularly suitable for the analysis of low-molecular-weight compounds. springernature.comnih.gov The general procedure for GC-MS analysis involves four main steps: extraction, fractionation, derivatization, and detection. springernature.comnih.gov

Prior to GC-MS analysis, ABA and its metabolites often require derivatization to increase their volatility and thermal stability. A common derivatization agent is (trimethylsilyl)-diazomethane nih.gov. The derivatized samples are then analyzed by GC-MS, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity oup.com.

Immunoaffinity-Based Separation and Detection Methods

Immunoaffinity-based methods leverage the high specificity of antibodies to isolate and detect abscisic acid and its conjugates. These techniques are valuable for sample purification and for developing sensitive immunoassays.

Immunoaffinity chromatography (IAC) is a powerful technique that utilizes immobilized antibodies to selectively capture the target analyte from a complex mixture. nih.gov Polyclonal or monoclonal antibodies with high specificity for ABA are coupled to a solid support to create an immunoaffinity gel. nih.gov This method allows for a rapid, single-step purification of ABA and its conjugates from plant extracts, significantly reducing matrix effects and improving the purity of the sample for subsequent analysis by techniques like LC-MS or HPLC-UV. researchgate.netnih.govacs.org

IAC has been shown to be a highly effective and sensitive method for isolating ABA from plant material, with elution efficiencies for standards reported to be between 88.8% and 105% acs.org.

| Parameter | Value |

| Antibody Type | Monoclonal antibody 3F1 |

| Column Capacity | 850 ng/mL |

| Elution Efficiency (standards) | 88.8–105% |

| Extraction Recoveries (ABA) | 80.4–108.9% |

Table summarizing the performance of an immunoaffinity column for ABA analysis. acs.org

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for the quantification of ABA. oup.com This technique is well-suited for screening a large number of samples and can be highly sensitive. oup.com Competitive ELISA is a common format used for ABA analysis. mybiosource.commybiosource.comagrisera.com In this format, free ABA in the sample competes with a known amount of labeled ABA (e.g., enzyme-conjugated) for binding to a limited number of specific antibodies coated on a microtiter plate. mybiosource.comagrisera.com The amount of bound labeled ABA is inversely proportional to the concentration of ABA in the sample.

The sensitivity of ELISA can reach the picogram level, with some assays detecting as little as 20 picograms of ABA per well oup.com. However, it is important to be aware of potential interferences from other compounds in the sample, such as organic acids, which can lead to false-positive results nih.gov.

| Parameter | Value |

| Assay Type | Competitive Inhibition ELISA |

| Detection Range | 0.156-10 µg/ml |

| Sensitivity | 0.04 µg/ml |

| Intra-assay Precision (CV%) | <10% |

| Inter-assay Precision (CV%) | <20% |

Table detailing the specifications of a commercial ABA ELISA kit. agrisera.com

Immunocytochemistry and Immunolocalization in Plant Tissues

The precise spatial and temporal distribution of (+)-cis,trans-Abscisic Acid-L-proline within plant tissues is critical to understanding its physiological functions. Immunocytochemistry and immunolocalization are powerful techniques that could be adapted to visualize the subcellular localization of this conjugate. While specific studies detailing the immunolocalization of the ABA-proline conjugate are not extensively documented, the established methodologies for other plant hormones and small molecules provide a clear framework for its investigation.

The cornerstone of this approach is the development of highly specific antibodies that can recognize and bind to the this compound conjugate without cross-reacting with free (+)-cis,trans-Abscisic Acid (ABA) or L-proline. The production of such antibodies would likely involve conjugating the ABA-proline molecule to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit a robust immune response in an animal model. Commercially available ABA-BSA conjugates demonstrate the feasibility of this initial step unitedimmunoassay.com. Following immunization, monoclonal or polyclonal antibodies would be isolated and rigorously tested for their specificity and affinity to the ABA-proline conjugate.

Once a specific antibody is obtained, it can be employed in various immunolocalization protocols. Whole-mount immunolocalization is a suitable technique for thin and accessible tissues like Arabidopsis roots, allowing for the visualization of the conjugate's distribution throughout the entire organ wesleyan.edunih.govnih.gov. For bulkier or more complex tissues, sectioning of paraffin-embedded samples would be necessary before antibody application nih.gov. The general procedure involves fixing the plant tissue to preserve its structure, permeabilizing the cell walls and membranes to allow antibody penetration, incubating with the primary antibody against the ABA-proline conjugate, and then detecting the primary antibody with a secondary antibody conjugated to a fluorescent marker or an enzyme that produces a colored precipitate. Confocal or fluorescence microscopy would then be used to visualize the location of the conjugate within the cells and tissues nih.gov.

Given the technical challenges and the time-consuming nature of antibody production and validation, alternative label-free imaging techniques are emerging as powerful complements. Imaging mass spectrometry (IMS), such as matrix-assisted laser desorption/ionization (MALDI-MS) and desorption electrospray ionization (DESI-MS), allows for the direct spatial visualization of small molecules, including plant hormones and their conjugates, within tissue sections without the need for an antibody creative-proteomics.comnih.govacs.orgresearchgate.netrsc.org. This technology has been successfully used to map the distribution of various plant hormones and could be applied to study the localization of this compound, providing valuable insights into its transport and sites of action creative-proteomics.comacs.orgresearchgate.netrsc.org.

| Technique | Principle | Applicability to this compound | Key Considerations |

| Immunocytochemistry | Uses specific antibodies to detect the antigen (ABA-proline conjugate) in preserved tissue. | High-resolution localization at the subcellular level. | Requires the production of a highly specific antibody against the conjugate. |

| Whole-Mount Immunolocalization | Immunolabeling of entire, non-sectioned plant organs. | Visualization of the conjugate's distribution in smaller or transparent tissues (e.g., roots). | Limited penetration of antibodies in dense or large tissues. |

| Immunolocalization on Sections | Immunolabeling of thin sections of embedded tissue. | Suitable for a wide range of plant tissues, including bulky organs. | The embedding process may alter tissue antigenicity. |

| Mass Spectrometry Imaging (MSI) | Label-free detection and mapping of molecules based on their mass-to-charge ratio. | Direct visualization of the conjugate in tissue sections without the need for an antibody. | Spatial resolution may be lower than microscopy-based methods. |

High-Throughput Screening Approaches for Conjugate Activity

Identifying and characterizing the biological activity of plant hormone conjugates like this compound necessitates efficient screening methods. High-throughput screening (HTS) approaches enable the rapid evaluation of a compound's effect on various physiological processes. These methods range from simple, phenotype-based bioassays to more sophisticated, reporter-based screening platforms.

Classic bioassays, adapted for a high-throughput format, remain a valuable tool for assessing the ABA-like activity of conjugates. These assays often monitor key ABA-regulated processes such as seed germination and seedling growth. For instance, the inhibitory effect of various ABA-amino acid conjugates on the germination of Arabidopsis thaliana, lettuce, and spinach seeds, as well as on the growth of rice seedlings, has been systematically evaluated in multi-well plate formats. Such studies provide a broad overview of the conjugate's activity across different plant species and developmental stages.

The table below summarizes the findings of a study on the biological activity of various ABA-L-amino acid conjugates, which can serve as a model for designing high-throughput screens for this compound.

| ABA-L-Amino Acid Conjugate | Arabidopsis Germination Inhibition (%) | Lettuce Germination Inhibition (%) | Spinach Germination Inhibition (%) | Rice Seedling Growth Inhibition (%) |

| ABA-Gly | 25 | 10 | 15 | 85 |

| ABA-L-Ala | 80 | 20 | 30 | 90 |

| ABA-L-Val | 15 | 5 | 10 | 60 |

| ABA-L-Leu | 10 | 0 | 5 | 55 |

| ABA-L-Ile | 10 | 0 | 5 | 50 |

| ABA-L-Met | 30 | 15 | 20 | 88 |

| ABA-L-Pro | 20 | 10 | 15 | 75 |

| ABA-L-Phe | 15 | 5 | 10 | 65 |

| ABA-L-Trp | 10 | 0 | 5 | 40 |

| ABA-L-Ser | 40 | 25 | 35 | 82 |

| ABA-L-Thr | 35 | 20 | 25 | 78 |

| ABA-L-Cys | 5 | 0 | 0 | 20 |

| ABA-L-Asn | 50 | 30 | 40 | 85 |

| ABA-L-Gln | 60 | 40 | 50 | 88 |

| ABA-L-Tyr | 10 | 5 | 5 | 30 |

| ABA-L-Asp | 70 | 50 | 60 | 92 |

| ABA-L-Glu | 65 | 45 | 55 | 90 |

| ABA-L-Lys | 85 | 15 | 25 | 70 |

| ABA-L-His | 30 | 10 | 15 | 50 |

| ABA-L-Arg | 25 | 5 | 10 | 45 |

More advanced HTS platforms offer increased specificity and can provide insights into the molecular mechanisms of action. These can be categorized as follows:

Yeast-based assays: Genetically modified yeast strains can be engineered to express plant hormone receptors. For example, a yeast two-hybrid system can be designed where the binding of an active ABA conjugate to its receptor triggers the expression of a reporter gene, leading to a measurable output like a color change or fluorescence. This approach has been successfully used for screening cytokinin receptor agonists and antagonists.

Fluorescent biosensors: The development of fluorescent probes that specifically bind to ABA receptors has enabled the creation of in vitro HTS platforms. In these assays, a candidate compound's ability to displace the fluorescent probe from the receptor is measured, providing a quantitative assessment of its binding affinity. This method has been used to identify novel ABA signaling modulators.

Transgenic reporter lines: Plants, particularly the model organism Arabidopsis thaliana, can be transformed with constructs where an ABA-responsive promoter is fused to a reporter gene (e.g., GUS, luciferase, or GFP). When these reporter lines are treated with an active ABA conjugate, the reporter gene is expressed, which can be quantified using automated imaging systems. This in vivo approach allows for the screening of compounds under more physiologically relevant conditions.

These high-throughput screening methods, from foundational bioassays to sophisticated molecular platforms, are instrumental in dissecting the biological activity of this compound and identifying its potential roles in plant growth and development.

Future Research Directions and Applications of + Cis,trans Abscisic Acid L Proline Knowledge

Elucidating the Full Enzyme Repertoire for Conjugation and Deconjugation of ABA-Amino Acid Conjugates

A comprehensive understanding of the enzymes that govern the lifecycle of abscisic acid (ABA)-amino acid conjugates, including (+)-cis,trans-Abscisic Acid-L-proline, is fundamental. Future research must focus on identifying and characterizing the complete set of enzymes responsible for both the formation (conjugation) and breakdown (deconjugation) of these molecules.

While research has identified certain plant amidohydrolases capable of hydrolyzing some ABA-amino acid conjugates, the full scope of these enzymatic pathways remains to be elucidated. For instance, studies have shown that recombinant Arabidopsis GST-IAR3 can hydrolyze some ABA-amino acid conjugates, whereas GST-ILR1 shows no such activity. nih.gov This highlights the specificity of these enzymes and suggests the existence of a broader family of hydrolases with varying substrate preferences. The enzymes responsible for the initial conjugation of ABA to amino acids like L-proline are less understood. Identifying these conjugating enzymes is a critical research gap that needs to be addressed.

Future investigations should employ a combination of biochemical and genetic approaches. This includes screening for enzymatic activity in various plant species and tissues, followed by protein purification, and gene identification. Techniques such as CRISPR-Cas9 could then be used to create knockout mutants to confirm the in vivo function of candidate genes. A thorough characterization of these enzymes will provide a deeper understanding of how plants regulate the levels of active ABA through conjugation and deconjugation.

Functional Characterization of Conjugate-Specific Transporters in Various Plant Species

The movement of ABA and its conjugates within and between plant cells is a tightly regulated process mediated by specific transporters. While transporters for ABA have been identified, the specific transporters for ABA-amino acid conjugates like this compound are largely unknown.

Research has identified several families of transporters involved in ABA transport, including the ATP-BINDING CASSETTE (ABC) G subfamily and the NITRATE TRANSPORTER 1/PEPTIDE TRANSPORTER (NPF) family. frontiersin.orgnih.gov For example, AtABCG25 is known to export ABA from vascular parenchyma cells, while AtABCG40 is involved in ABA uptake in guard cells. frontiersin.org Similarly, members of the NPF family have been identified as ABA importers. nih.gov However, it is not yet clear if these transporters also move conjugated forms of ABA.

Future research should focus on identifying and functionally characterizing transporters that are specific to ABA-amino acid conjugates. This can be achieved through various experimental approaches, including:

Expression studies in heterologous systems: Candidate transporter genes can be expressed in systems like Xenopus oocytes or yeast to directly test their ability to transport this compound. frontiersin.org

Genetic screening: Screening for mutants that show altered sensitivity or response to exogenously applied ABA conjugates could lead to the identification of key transporter genes.

Subcellular localization studies: Determining the precise location of these transporters within the cell will provide insights into their role in compartmentalizing and distributing ABA conjugates.

Understanding the transport mechanisms for these conjugates is essential for a complete picture of ABA homeostasis and signaling in plants.

Genetic Manipulation of Conjugate Metabolism for Enhanced Agronomic Traits

The ability to manipulate the metabolism of ABA conjugates holds significant promise for improving crop performance, particularly in challenging environmental conditions. By altering the expression of genes involved in the conjugation and deconjugation of ABA, it may be possible to fine-tune a plant's response to stress and optimize its growth and yield.

Genetic manipulation of ABA receptors has already been shown to improve water use efficiency (WUE) in plants. nih.gov For instance, overexpressing certain PYR/PYL ABA receptors in Arabidopsis and wheat has led to enhanced biomass and grain yield with less water. nih.gov Since the levels of free, active ABA are directly influenced by the rates of conjugation and deconjugation, targeting the enzymes and transporters involved in conjugate metabolism is a logical next step.

Future research in this area should explore the following:

Overexpression or suppression of key metabolic genes: Modifying the expression of specific hydrolases or conjugating enzymes could alter the pool of active ABA, thereby influencing traits like drought tolerance, seed dormancy, and germination.

Tissue-specific gene expression: Using tissue-specific promoters to drive the expression of these genes could allow for more precise control over ABA levels in different parts of the plant, minimizing potential trade-offs between stress tolerance and growth.

Genome editing technologies: CRISPR/Cas9 and other genome editing tools can be used to make precise modifications to the genes controlling conjugate metabolism, offering a powerful approach to developing crops with enhanced agronomic traits. nih.gov

The ultimate goal is to develop crops that are more resilient to environmental stresses without compromising their yield potential.

Understanding Species-Specific Differences in Conjugate Activity and Hydrolysis Rates

There is growing evidence that the biological activity and metabolism of ABA-amino acid conjugates can vary significantly between different plant species. This species-specificity has important implications for both our fundamental understanding of ABA signaling and the potential agricultural applications of these compounds.

A study that synthesized 19 different ABA-amino acid conjugates found that different sets of these conjugates induced ABA-like responses in different plants. nih.gov For example, a particular conjugate might be highly active in one species but have little to no effect in another. This suggests that the enzymes responsible for hydrolyzing these conjugates to release free ABA are not universally conserved across the plant kingdom. nih.gov

To better understand these differences, future research should undertake comparative studies across a wide range of plant species. This research should aim to:

Profile the ABA-amino acid conjugate hydrolase activity: Systematically test the ability of protein extracts from different species to hydrolyze a panel of ABA conjugates.

Identify and compare the genes encoding these hydrolases: Sequence and compare the genes for these enzymes from different species to identify the molecular basis for their different substrate specificities.

Correlate enzyme activity with physiological responses: Link the observed differences in hydrolysis rates to the physiological effects of the conjugates in each species.

This knowledge will be crucial for predicting the effects of ABA conjugates in different crops and for developing species-selective agricultural products.

Development of Conjugates as Phytohormone Pro-Drugs or Bio-Regulators in Agriculture

The concept of using ABA-amino acid conjugates as "pro-drugs" or bio-regulators in agriculture is an exciting and promising area of research. A pro-drug is an inactive compound that is converted into an active drug within the body, or in this case, the plant. The species-specific hydrolysis of ABA conjugates opens up the possibility of developing compounds that release active ABA only in target plant species. nih.gov

This approach could offer several advantages over the direct application of ABA:

Enhanced specificity: Pro-drugs could be designed to be activated only in specific crops, minimizing off-target effects on other plants.

Controlled release: The rate of hydrolysis could be engineered to provide a slow and sustained release of active ABA, offering longer-lasting effects.

Improved stability and uptake: Conjugation can alter the chemical properties of ABA, potentially improving its stability in the environment and its uptake by plants.

Future research in this area will involve a multidisciplinary approach, combining chemical synthesis, biochemistry, and plant physiology. Key research activities will include:

Synthesis of novel ABA conjugates: Creating a diverse library of ABA-amino acid conjugates with different chemical properties and hydrolysis rates.

Screening for biological activity: Testing these conjugates on a range of crop and weed species to identify those with desirable activity profiles.

Field trials: Evaluating the most promising candidates under real-world agricultural conditions to assess their efficacy and safety.

The development of ABA conjugate pro-drugs could provide farmers with new and more effective tools for managing crop growth and stress responses.

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) to Study Conjugate Dynamics

To gain a holistic understanding of the role of this compound and other ABA conjugates in plant biology, it is essential to employ integrated "omics" approaches. These technologies, which include genomics, proteomics, and metabolomics, allow for the large-scale analysis of genes, proteins, and metabolites, respectively, providing a comprehensive view of the molecular processes at play. nih.govmdpi.com

By combining these different omics datasets, researchers can begin to build detailed models of how ABA conjugate dynamics are regulated and how they influence plant physiology. For example:

Genomics and Transcriptomics: Can be used to identify the genes involved in conjugate metabolism and transport, and to study how their expression is regulated in response to different stimuli. mdpi.com

Proteomics: Can be used to identify and quantify the proteins that are directly involved in the conjugation, deconjugation, and transport of ABA conjugates, as well as the downstream proteins that are affected by changes in ABA signaling. nih.govsemanticscholar.org

Metabolomics: Can be used to measure the levels of ABA, its conjugates, and other related metabolites in different tissues and under different conditions, providing a direct readout of the metabolic state of the plant. nih.gov

Integrating these different layers of biological information will be crucial for unraveling the complex regulatory networks that control ABA homeostasis and signaling. This systems-level understanding will be invaluable for developing new strategies to improve crop performance and resilience.

Q & A

Q. What are the primary biological roles of (+)-cis,trans-Abscisic Acid (ABA) in plant stress responses, and how does its conjugation with L-proline influence these mechanisms?

(+)-cis,trans-ABA regulates stomatal closure, seed dormancy, and drought adaptation by modulating gene expression and ion transport in guard cells . Conjugation with L-proline may enhance ABA stability or solubility, potentially improving its bioavailability in experimental systems (e.g., tissue culture or hydroponics). However, evidence for specific synergistic effects requires further validation using isotopic tracing or comparative assays with free ABA vs. ABA-L-proline conjugates .

Q. What standard methodologies are recommended for quantifying endogenous ABA levels in plant tissues, and how do extraction protocols differ for ABA-L-proline conjugates?

ABA extraction typically involves homogenization in methanol/water with acidic additives (e.g., 1% acetic acid), followed by solid-phase extraction (C18 columns) and LC-MS/MS analysis using deuterated internal standards (e.g., d6-ABA) . For ABA-L-proline conjugates, enzymatic hydrolysis (e.g., protease treatment) may precede quantification to distinguish free ABA from conjugated forms. Validation via spike-recovery experiments is critical due to matrix effects in complex plant extracts .

Q. How does the stereochemical configuration of ABA (cis,trans vs. trans,trans) affect its receptor binding and physiological activity?

The (+)-cis,trans isomer exhibits higher bioactivity in stomatal regulation and gene induction compared to synthetic (±)-cis,trans mixtures, as confirmed by guard cell electrophysiology and reporter gene assays . The stereospecificity arises from structural compatibility with ABA receptors (e.g., PYR/PYL/RCAR family), where the cis-dienol group is critical for hydrogen bonding .

Advanced Research Questions

Q. What experimental design considerations are essential for resolving contradictions in ABA’s role during seed development under variable temperature conditions?

Studies report temperature-dependent ABA accumulation in embryos, with conflicting data on its correlation with seed size . To address this, controlled-environment experiments (e.g., growth chambers) should standardize developmental stages using morphological markers (e.g., cotyledon length) rather than chronological age. Multi-omics approaches (transcriptomics, metabolomics) can disentangle ABA’s direct effects from temperature-induced hormonal crosstalk (e.g., gibberellin interplay) .

Q. How can researchers optimize the synthesis of ABA-L-proline conjugates for stable isotope labeling studies, and what analytical challenges arise in characterizing these compounds?

Chemical synthesis involves coupling ABA’s carboxyl group with L-proline’s amine via carbodiimide-mediated activation (e.g., EDC/NHS). Purification requires reverse-phase HPLC with UV/Vis detection (ABA’s λmax = 260 nm). Challenges include preventing racemization of L-proline and ensuring conjugate stability during storage (-20°C in anhydrous DMSO). High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR are critical for confirming structural integrity .

Q. What mechanisms explain ABA’s dual role in promoting and inhibiting growth under stress, and how do tissue-specific ABA gradients influence experimental outcomes?

ABA inhibits root elongation via reactive oxygen species (ROS) signaling but promotes lateral root growth through auxin crosstalk. Tissue-specific gradients can be mapped using ABA biosensors (e.g., ABACUS lines) or microsampling coupled with nano-LC-MS. Discrepancies in growth assays often stem from variations in ABA transport (e.g., ATP-binding cassette transporters) or compartmentalization (vacuolar vs. cytoplasmic pools) .

Q. What are the limitations of current ABA quantification methods in non-plant systems (e.g., algal or mammalian models), and how can cross-reactivity with structurally similar compounds be mitigated?

Immunoassays (ELISA) may cross-react with ABA metabolites (e.g., phaseic acid) or jasmonates. LC-MS/MS with MRM (multiple reaction monitoring) improves specificity but requires rigorous optimization of collision energies for ABA-L-proline’s unique fragmentation pattern. For algal studies, deuterated internal standards must account for matrix-induced ion suppression, validated via standard additions .

Methodological Resources

- Quantitative LC-MS/MS Protocols : Refer to validated workflows for ABA extraction and analysis in plant tissues .

- Stereochemical Confirmation : Use chiral HPLC columns (e.g., Chiralpak IA) or X-ray crystallography to verify ABA isomer purity .

- Conjugate Stability Testing : Assess ABA-L-proline degradation kinetics under varying pH and temperature conditions via accelerated stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.